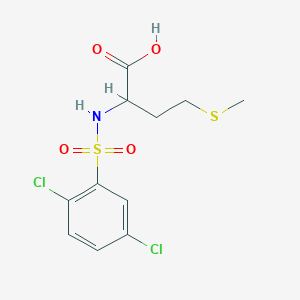
2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid” is a complex organic molecule. It contains a benzenesulfonamido group, which is a common functional group in organic chemistry, often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dichlorobenzenesulfonamido group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzenesulfonamido and methylsulfanyl groups. These groups are often involved in substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzenesulfonamido group would likely make the compound polar and could influence its solubility in various solvents .Scientific Research Applications
Photolability and Photoproduct Formation : Research on sulfamethoxazole, a sulfonamide antibiotic, has demonstrated its extreme photolability in acidic aqueous solutions, leading to multiple photoproducts through photoisomerization processes (Zhou & Moore, 1994). Such findings highlight the environmental fate and potential photochemical transformation pathways of sulfonamide compounds.
Salidiuretic Activity of Sulfamoylorthanilic Acids : A series of sulfamoylorthanilic acids were synthesized and evaluated for their salidiuretic activity, showcasing the therapeutic potential of sulfonamide derivatives in addressing conditions like hypertension and edema (Sturm, Muschaweck, & Hropot, 1983).
Agricultural Applications : The interaction of chlorsulfuron, a sulfonylurea herbicide, with diclofop, indicates the complexity of sulfonamide derivatives' behavior in biological systems and their implications for weed management practices (Liebl & Worsham, 1987).
Material Science and Catalysis : The development of sulfonamide-containing polymers with photochromic properties suggests applications in materials science, particularly in the creation of light-responsive materials (Ortyl, Janik, & Kucharski, 2002).
Green Chemistry and Catalysis : Ionic liquids with sulfonamide groups have been utilized in catalytic processes, such as oxidative desulfurization of diesel fuel, demonstrating the role of sulfonamide derivatives in facilitating environmentally friendly chemical transformations (Gao, Guo, Xing, Zhao, & Liu, 2010).
Synthesis and Chemical Reactivity : Research on sterically hindered sulfonamides explores novel synthetic routes and the reactivity of these compounds, offering insights into the design of molecules with potential pharmaceutical or agrochemical applications (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S2/c1-19-5-4-9(11(15)16)14-20(17,18)10-6-7(12)2-3-8(10)13/h2-3,6,9,14H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGFUJHFMMSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
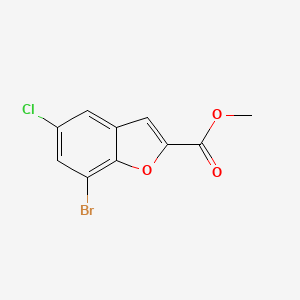
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)
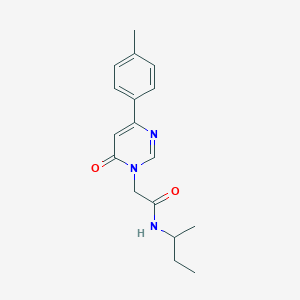
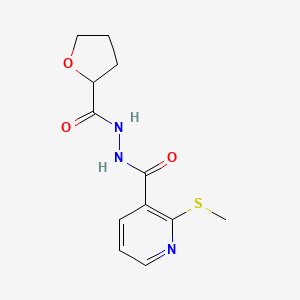
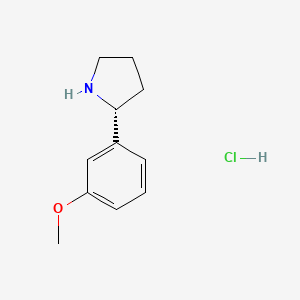
![3-[(Naphthalen-2-yloxy)methyl]benzoic acid](/img/structure/B2694800.png)


![6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694804.png)
![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)
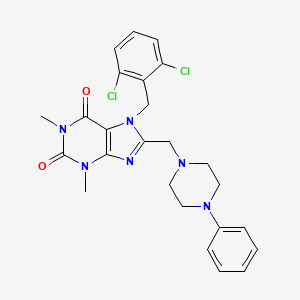
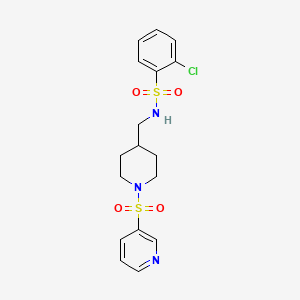
![2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2694812.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2694814.png)
